ST2/IL1RL1 Inhibitory Activity: Screening-Level % Inhibition in HepG2 Cytotoxicity Assay
In a HepG2 cytotoxicity-based screening assay for small-molecule inhibitors of ST2 (IL1RL1), the target compound produced % inhibition values spanning 98% to 85% across multiple replicates, with the highest observed inhibition at 98% . By comparison, the well-characterized ST2 inhibitor iST2-1 exhibits an IC50 of 46.65 μM , and ST2-IN-1 shows IC50 values of 7 μM (AlphaLISA) and 7.19 μM (HEK-Blue reporter assay) . The target compound's high % inhibition at screening concentrations, if confirmed by dose-response IC50 determination, would suggest substantially greater potency than iST2-1 and potentially comparable or superior to ST2-IN-1.
| Evidence Dimension | ST2/IL1RL1 inhibition potency |
|---|---|
| Target Compound Data | % Inhibition: 98%–85% (highest single-point: 98%) in HepG2 cytotoxicity assay for ST2/IL1RL1 |
| Comparator Or Baseline | iST2-1: IC50 46.65 μM; ST2-IN-1: IC50 7 μM (AlphaLISA) / 7.19 μM (HEK-Blue); XY52: IC50 4.59–5.68 μM |
| Quantified Difference | Target compound shows near-complete inhibition at screening concentration; iST2-1 is ~50-fold weaker by IC50 comparison; numerical fold-difference vs ST2-IN-1 awaits full dose-response IC50 for target compound |
| Conditions | HepG2 cell-based cytotoxicity assay (plate reader); % inhibition measured at single screening concentration (exact concentration not publicly specified) |
Why This Matters
For researchers developing ST2/IL-33 pathway inhibitors, the target compound's high screening-level inhibition signals a potentially potent starting scaffold warranting confirmatory IC50 determination, offering a structurally distinct alternative to existing ST2 inhibitors with weaker potency.
